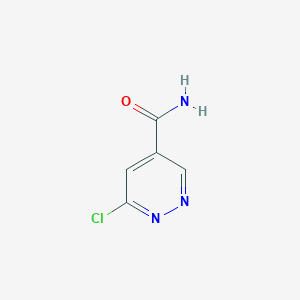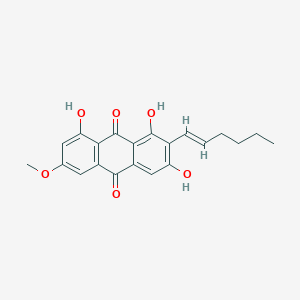
2-(Hex-1-en-1-yl)-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Hex-1-en-1-yl)-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are commonly found in various natural sources, including plants and fungi. This particular compound is characterized by its unique structure, which includes a hex-1-en-1-yl side chain and multiple hydroxyl and methoxy groups attached to an anthracene-9,10-dione core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hex-1-en-1-yl)-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common approach is the Friedel-Crafts acylation of anthracene derivatives, followed by selective hydroxylation and methoxylation reactions. The hex-1-en-1-yl side chain can be introduced through a Wittig reaction or a similar olefination process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are carefully controlled to achieve the desired product.
化学反应分析
Types of Reactions
2-(Hex-1-en-1-yl)-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The anthraquinone core can be reduced to form anthracene derivatives.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like alkoxides or amines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce anthracene derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
科学研究应用
2-(Hex-1-en-1-yl)-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable and colorful anthraquinone core.
作用机制
The mechanism of action of 2-(Hex-1-en-1-yl)-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The anthraquinone core can undergo redox reactions, generating reactive oxygen species that can modulate cellular processes. These interactions can affect signaling pathways, gene expression, and enzyme activity, contributing to the compound’s biological effects.
相似化合物的比较
Similar Compounds
Emodin: Another anthraquinone derivative with similar hydroxyl and methoxy groups but lacking the hex-1-en-1-yl side chain.
Aloe-emodin: Similar to emodin but with an additional hydroxyl group, known for its laxative and anticancer properties.
Chrysophanol: An anthraquinone with hydroxyl groups but no methoxy group, exhibiting anti-inflammatory and antimicrobial activities.
Uniqueness
2-(Hex-1-en-1-yl)-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione is unique due to its specific combination of functional groups and the hex-1-en-1-yl side chain. This structural uniqueness contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C21H20O6 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
2-[(E)-hex-1-enyl]-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H20O6/c1-3-4-5-6-7-12-15(22)10-14-18(20(12)25)21(26)17-13(19(14)24)8-11(27-2)9-16(17)23/h6-10,22-23,25H,3-5H2,1-2H3/b7-6+ |
InChI 键 |
SRLJDAXYSSKFRO-VOTSOKGWSA-N |
手性 SMILES |
CCCC/C=C/C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)OC)O |
规范 SMILES |
CCCCC=CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-[[1-(7-chloroquinolin-4-yl)-2-(2,6-dimethoxyphenyl)imidazole-4-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B13140403.png)
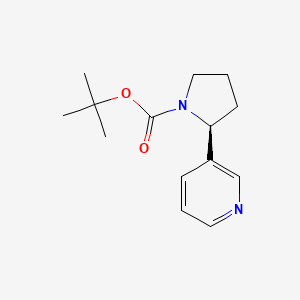
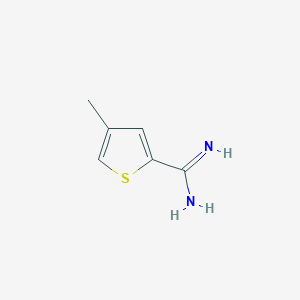

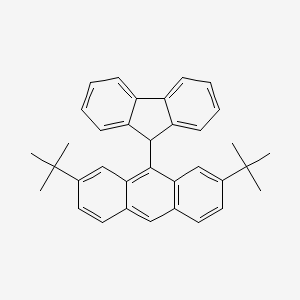
![2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]ethane-1-sulfonic acid](/img/structure/B13140438.png)

![2',7'-Dichloro-3',6'-dihydroxy-4',5'-bis(((pyrazin-2-ylmethyl)(pyridin-2-ylmethyl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13140458.png)
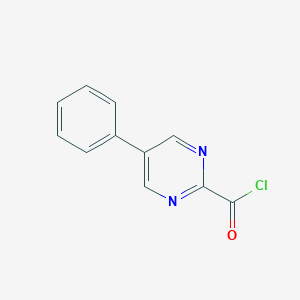
![1,1'-(4,4'-Diamino-3,3'-dinitro-[1,1'-biphenyl]-2,6-diyl)diethanone](/img/structure/B13140471.png)

![2,5-Bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B13140477.png)
